3-((tert-Butoxycarbonyl)amino)-4-iodoisothiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((tert-Butoxycarbonyl)amino)-4-iodoisothiazole-5-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group, an iodine atom, and a carboxylic acid group on an isothiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-4-iodoisothiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the iodine atom or other functional groups.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an amine can yield an amino-substituted isothiazole derivative .
Wissenschaftliche Forschungsanwendungen
3-((tert-Butoxycarbonyl)amino)-4-iodoisothiazole-5-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-4-iodoisothiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The iodine atom and carboxylic acid group also contribute to the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((tert-Butoxycarbonyl)amino)phenylboronic acid: Similar in having a Boc-protected amino group but differs in the presence of a boronic acid group instead of an isothiazole ring.
3-Amino-3-((tert-butoxycarbonyl)piperidin-4-yl)propanoic acid: Features a Boc-protected amino group and a piperidine ring.
(S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid: Contains a Boc-protected amino group and an additional amino group on a propionic acid backbone.
Uniqueness
3-((tert-Butoxycarbonyl)amino)-4-iodoisothiazole-5-carboxylic acid is unique due to its combination of a Boc-protected amino group, an iodine atom, and a carboxylic acid group on an isothiazole ring.
Eigenschaften
CAS-Nummer |
2055841-49-9 |
---|---|
Molekularformel |
C9H11IN2O4S |
Molekulargewicht |
370.17 g/mol |
IUPAC-Name |
4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H11IN2O4S/c1-9(2,3)16-8(15)11-6-4(10)5(7(13)14)17-12-6/h1-3H3,(H,13,14)(H,11,12,15) |
InChI-Schlüssel |
TXRCBZQJCNBRID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NSC(=C1I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.